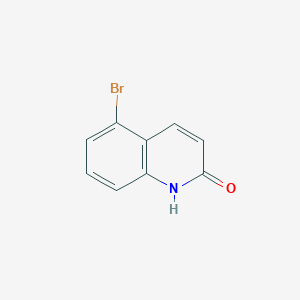
5-溴喹啉-2(1H)-酮
描述
5-Bromoquinolin-2(1H)-one is a brominated quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom on the quinoline nucleus can significantly alter the chemical and physical properties of the molecule, as well as its biological activity.
Synthesis Analysis
The synthesis of bromoquinoline derivatives can be achieved through various methods. One approach involves the use of α-bromo ketones in a palladium-catalyzed C-H activation and intramolecular addition of N-C annulation to synthesize isoquinolin-1(2H)-ones, which are closely related to the quinolin-2(1H)-one structure . Another method described the one-pot three-component synthesis of 6-bromoquinolines, which could potentially be adapted for the synthesis of 5-bromoquinolin-2(1H)-one derivatives . Additionally, the synthesis of 6-bromo-5,8-dimethylisoquinoline has been reported, which could provide insights into the synthesis of related bromoquinoline compounds .
Molecular Structure Analysis
The molecular structure of bromoquinoline derivatives has been extensively studied using various spectroscopic and computational techniques. For instance, vibrational spectroscopic studies, along with ab initio and DFT calculations, have been used to investigate the structure of 7-bromo-5-chloro-8-hydroxyquinoline, which shares a similar brominated quinoline core . These studies provide valuable information on the geometry, vibrational frequencies, and electronic properties of the molecule.
Chemical Reactions Analysis
Bromoquinoline derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. The bromine atom can act as a good leaving group in nucleophilic substitution reactions, allowing for further functionalization of the quinoline ring. Additionally, the carbonyl group in the 2(1H)-one position can be involved in condensation reactions, as seen in the synthesis of Schiff base ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives are influenced by the presence of substituents on the quinoline ring. For example, the introduction of bromine and other halogens can affect the molecule's vibrational frequencies, electronic properties, and stability . The Schiff base ligand derived from 5-bromoquinolin-2(1H)-one has been characterized by various techniques, including elemental analysis, conductance data, and magnetic susceptibility measurements, providing insights into its physical properties . The photolabile nature of brominated hydroxyquinoline compounds, which can be triggered by multiphoton excitation, also highlights the unique photochemical properties of these molecules10.
Relevant Case Studies
Several studies have explored the biological activities of bromoquinoline derivatives. The Schiff base ligand derived from 5-bromoquinolin-2(1H)-one and its metal complexes have been evaluated for their antibacterial and antifungal activities, as well as their ability to cleave DNA and exhibit antioxidant activity . Another study reported the antibacterial evaluation of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, which shares structural similarities with bromoquinoline derivatives . These case studies demonstrate the potential of bromoquinoline compounds in the development of new therapeutic agents.
科学研究应用
结构分析和性质
- 结构研究:已经使用各种技术(如NMR、IR、质谱和X射线晶体学)探索了5-溴喹啉-2(1H)-酮衍生物的结构性质。这些研究揭示了NH-4-氧衍生物在溶液和固态中的存在(Mphahlele et al., 2002)。
合成和化学反应
- 衍生物的合成:研究表明了合成各种5-溴喹啉-2(1H)-酮衍生物的方法,如通过弗里德兰德缩合合成6-溴喹啉衍生物。这些方法对于为进一步的化学应用创造双齿和三齿配体至关重要(Hu, Zhang, & Thummel, 2003)。
- 一锅法合成技术:还有大量关于一锅法合成6-溴喹啉的研究,这些方法简化了这些化合物的生产过程(Wu, Wang, Ma, & Yan, 2010)。
生物和药物研究
- 抗血管生成作用:对5-溴喹啉-2(1H)-酮的一些衍生物进行了抗血管生成作用评估,显示出在减少内皮细胞数量和抑制新血管生长方面的潜力,这对癌症研究和治疗至关重要(Mabeta, Auer, & Mphahlele, 2009)。
- 抗微生物特性:新的衍生物,如5-氨基-7-溴喹啉-8-醇磺酸盐已经合成并显示出强大的抗菌和抗真菌活性,表明它们在抗微生物治疗中的潜在用途(Krishna, 2018)。
材料科学和其他应用
- 荧光增白剂:已经探索了某些5-溴喹啉-2(1H)-酮衍生物作为荧光增白剂,展示了该化合物在材料科学和工业应用中的实用性(Rangnekar & Shenoy, 1987)。
安全和危害
属性
IUPAC Name |
5-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNXYWXWOLFEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557559 | |
| Record name | 5-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinolin-2(1H)-one | |
CAS RN |
99465-09-5 | |
| Record name | 5-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

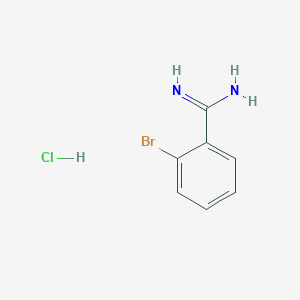
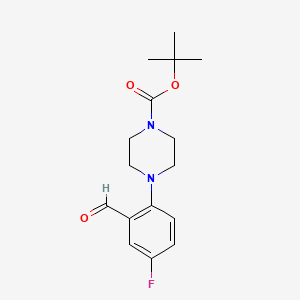
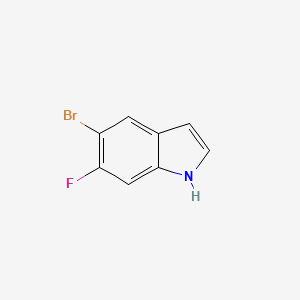
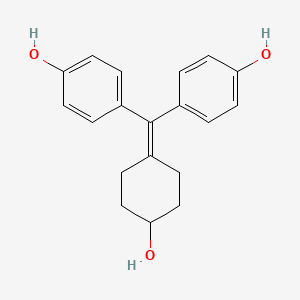
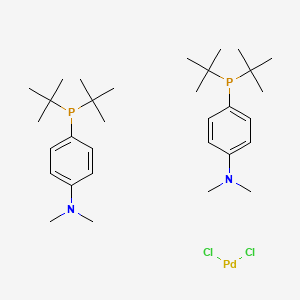
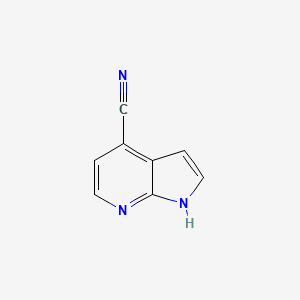
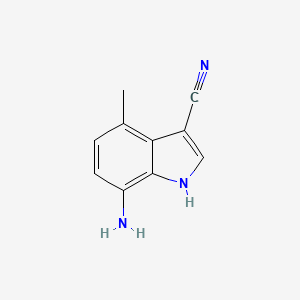
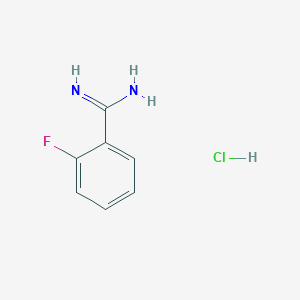
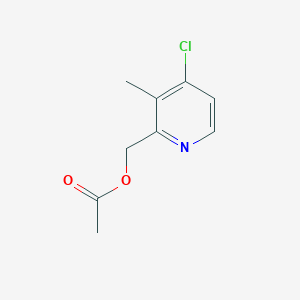
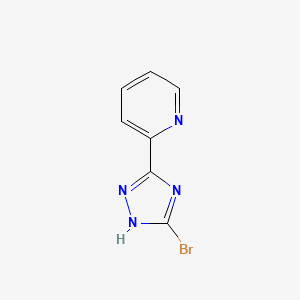
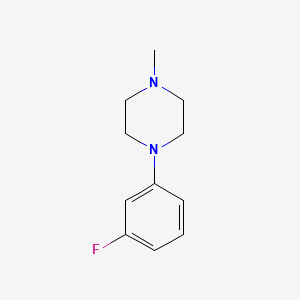
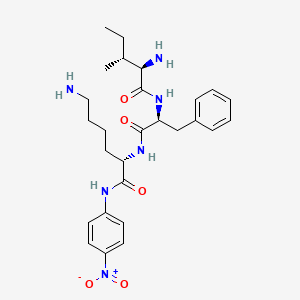
![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)
![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)